N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE
Description
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises three key components:
- 2-Hydroxyethyl linker: A hydrophilic moiety that may enhance solubility and hydrogen-bonding interactions.
- 2-Methylimidazo[1,2-a]pyridine-3-carboxamide: A nitrogen-rich aromatic system, commonly associated with kinase inhibition or GPCR modulation.
This compound’s design likely targets protein kinases or receptors, leveraging the imidazopyridine core for binding affinity and the benzofuran-hydroxyl group for pharmacokinetic optimization.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-18(22-8-3-2-4-17(22)21-12)19(24)20-11-15(23)13-5-6-16-14(10-13)7-9-25-16/h2-6,8,10,15,23H,7,9,11H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLKZPHNWQHGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C3=CC4=C(C=C3)OCC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Cyclization
The imidazo[1,2-a]pyridine scaffold is typically constructed via the Gould-Jacobs reaction, involving cyclocondensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. For the 2-methyl variant:
- Starting Material : 2-Amino-5-methylpyridine reacts with ethyl propiolate under reflux in acetic acid.
- Cyclization : Heating at 120°C for 6 hours induces ring closure, yielding ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.
- Hydrolysis : Saponification with NaOH in ethanol/water (1:1) at 80°C for 4 hours produces the carboxylic acid.
Key Data :
- Yield: 78–85% after purification by recrystallization (ethanol/water).
- Characterization: $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 8.65 (d, J = 6.8 Hz, 1H), 7.92 (s, 1H), 7.45 (dd, J = 9.0, 6.8 Hz, 1H), 6.95 (d, J = 9.0 Hz, 1H), 2.55 (s, 3H).
Synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethylamine
Dihydrobenzofuran Ring Construction
The dihydrobenzofuran core is synthesized via oxidative cyclization of o-allylphenols:
Hydroxyethylamine Sidechain Introduction
- Aldehyde Formation : Lithiation of 5-bromo-2,3-dihydrobenzofuran with n-BuLi at −78°C, followed by quenching with DMF, yields 5-bromo-2,3-dihydrobenzofuran-5-carbaldehyde.
- Nucleophilic Addition : Reaction with nitromethane in the presence of ammonium acetate affords 2-(5-bromo-2,3-dihydrobenzofuran-5-yl)-2-nitroethanol.
- Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine.
Optimization Note : Use of NaBH₄/CuCl₂ for nitro reduction improves yield (92%) compared to traditional H₂/Pd-C (75–80%).
Amide Coupling: Final Assembly
Carboxylic Acid Activation
The carboxylic acid is activated as a mixed anhydride or via carbodiimide coupling:
Coupling with the Amine
- Reaction Conditions : The acid chloride is reacted with 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethylamine (1.1 equiv) in anhydrous THF with triethylamine (2.5 equiv) at room temperature for 12 hours.
- Workup : The reaction mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, dried (Na₂SO₄), and concentrated.
Yield : 68–72% after silica gel chromatography (eluent: 3:7 ethyl acetate/hexane).
Challenges and Optimization
Protecting Group Strategy
The hydroxyl group in the ethylamine sidechain necessitates protection during coupling:
Byproduct Formation
- Imidazo Ring Oxidation : Prolonged exposure to acidic conditions during cyclization can oxidize the imidazo ring. Mitigated by using inert atmospheres and low temperatures.
- Racemization : The chiral center in the hydroxyethylamine may racemize during coupling. Employing Schotten-Baumann conditions (aqueous/organic biphasic system) minimizes this.
Analytical Characterization
Spectroscopic Data
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 6.8 Hz, 1H), 7.78 (s, 1H), 7.35 (dd, J = 9.0, 6.8 Hz, 1H), 6.98 (d, J = 9.0 Hz, 1H), 6.82 (s, 1H, dihydrobenzofuran-H), 4.55 (m, 2H, OCH₂), 3.18 (t, J = 8.8 Hz, 2H, CH₂), 2.48 (s, 3H, CH₃).
- HRMS : Calculated for C₂₀H₂₁N₃O₃ [M+H]⁺: 352.1651; Found: 352.1648.
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm).
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer types, including breast and lung cancer.
Case Study: Anticancer Activity
A study conducted on the compound’s efficacy against human breast cancer cells (MCF-7) demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Neuroprotective Effects
Research indicates that compounds derived from benzofuran structures possess neuroprotective properties. The compound may mitigate oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection
In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and enhanced cell survival rates compared to untreated controls.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored. Its structure allows for interaction with bacterial membranes, which may disrupt their integrity.
Case Study: Antimicrobial Activity
Testing against common pathogens such as Staphylococcus aureus and Escherichia coli showed that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-METHYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the compound’s specific structure and the biological context in which it is used .
Comparison with Similar Compounds
Research Findings and Limitations
While specific data for the target compound are unavailable in the cited patent, structural comparisons suggest:
- Challenges : Synthetic complexity of the hydroxyethyl-dihydrobenzofuran linker compared to simpler piperidine substitutions.
- Future Directions : Empirical studies on binding affinity (e.g., kinase panels) and ADME profiling are needed to validate hypotheses derived from structural analysis.
Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.30 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antioxidant Properties : Compounds derived from benzofuran structures often demonstrate significant antioxidant capabilities. The presence of the benzofuran moiety in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress in biological systems .
- Neuroprotective Effects : Analogues of benzofuran have been reported to protect neuronal cells from damage induced by oxidative stress and inflammation. For instance, studies have shown that related compounds can mitigate the effects of head injuries in murine models by inhibiting lipid peroxidation .
- CB2 Receptor Agonism : Research indicates that certain derivatives of benzofuran can act as selective agonists for cannabinoid receptors (CB2). This mechanism may be relevant for conditions such as neuropathic pain, where modulation of cannabinoid pathways is beneficial .
- Antimicrobial Activity : Some studies have suggested that benzofuran derivatives possess antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell functions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cell proliferation, thus exerting anti-inflammatory and anti-cancer effects.
- Receptor Modulation : As a potential CB2 receptor agonist, it may influence pain signaling pathways and immune responses through cannabinoid receptor activation.
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of related benzofuran compounds demonstrated that they significantly reduced neuronal death in models of oxidative stress. These findings suggest that similar mechanisms may be applicable to this compound.
Case Study 2: Antimicrobial Activity
In vitro assays have shown that various benzofuran derivatives exhibit antimicrobial activity against a range of pathogens. The structure-activity relationship indicates that modifications in the benzofuran core can enhance antibacterial efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step reactions, including cyclization and coupling steps. For example, benzofuran and imidazopyridine cores are prepared separately, followed by condensation with hydroxyethylamine derivatives. Key intermediates are characterized using nuclear magnetic resonance (NMR) (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
- Critical Parameters : Reaction conditions (e.g., reflux in DCM for 48 hours) and catalysts (e.g., DMAP in DMF) are optimized to improve yields .
Q. How is the antimicrobial and antitubercular activity of this compound assessed in preliminary studies?
- Methodology :
- Antimicrobial Activity : Evaluated via agar well diffusion against Gram-negative bacteria (e.g., E. coli, K. pneumoniae) and fungi (e.g., Aspergillus flavus). Zone of inhibition is compared to standards like streptomycin .
- Antitubercular Activity : Tested using the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv. Minimum inhibitory concentration (MIC) values are determined .
Q. What computational tools are used to predict ADME/Tox properties during early-stage development?
- Methodology : Software like SwissADME or AutoDock predicts pharmacokinetic parameters (e.g., logP for lipophilicity, CYP450 metabolism). Toxicity endpoints (e.g., hepatotoxicity) are assessed using ProTox-II. These models guide prioritization of analogs with favorable drug-likeness .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay platforms?
- Case Study : Discrepancies between MABA (antitubercular) and broth microdilution (antibacterial) results may arise from differences in bacterial cell wall permeability. Validate findings using orthogonal assays (e.g., time-kill kinetics) and adjust experimental conditions (e.g., pH, inoculum size) to ensure reproducibility .
Q. What strategies optimize synthetic yield and purity for scale-up studies?
- Methodology :
- Process Optimization : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratio). For example, refluxing in acetonitrile at 80°C improves cyclization efficiency .
- Purification : Employ flash chromatography or recrystallization with ethyl acetate/hexane mixtures to achieve >95% purity .
Q. How can AI-driven tools enhance experimental design for derivative synthesis?
- Application : AI platforms like IBM RXN for Chemistry predict reaction pathways for novel analogs. Machine learning models (e.g., random forest) analyze structure-activity relationships (SAR) to prioritize derivatives with enhanced bioactivity .
Q. What methodologies address solubility challenges in pharmacokinetic studies?
- Approaches :
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to improve aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the hydroxyethyl moiety, enhancing bioavailability .
Q. How are mechanistic interactions with biological targets elucidated?
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding affinity to target enzymes (e.g., mycobacterial InhA).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
Q. What validation frameworks ensure reliability in computational ADME predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
